[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s worth noting that similar compounds, such as isavuconazole, are rapidly transformed into active metabolites by plasma esterases after entering the body . This suggests that this compound may also have significant bioavailability and undergo metabolism in the body.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities , suggesting that this compound may also produce various molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs . This suggests that the action of this compound may also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles . These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 3,4-difluoroaniline with propargyl alcohol in the presence of a copper catalyst to form the corresponding triazole. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: MnO2 in dry dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: NaBH4 in methanol or ethanol is used for reduction reactions.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its triazole ring is a common feature in many antifungal and antibacterial agents, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound shares the difluorophenyl group and triazole ring but has a different overall structure, leading to distinct chemical and biological properties.
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanol: Another similar compound with a pyrazole ring instead of a triazole ring, which affects its reactivity and applications.
Uniqueness: The uniqueness of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of the difluorophenyl group and triazole ring, which imparts unique chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[1-(3,4-difluorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMLFMMEVWDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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